molecular formula C9H9NO2 B8649006 6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole

6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole

Cat. No.: B8649006
M. Wt: 163.17 g/mol
InChI Key: QXSXUCFIJKIEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole exhibit promising anticancer properties. For instance, compounds derived from this scaffold have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted the synthesis of benzofuran-3-yl-(indol-3-yl)maleimides that demonstrated potent inhibition of GSK-3β, a target implicated in cancer progression . The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance the potency of these compounds.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of indazole derivatives related to this compound were synthesized and tested against various bacterial strains. Results showed significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, with varying zones of inhibition depending on the specific derivative tested . This suggests potential applications in developing new antibiotics.

Synthetic Organic Chemistry

Synthesis of Functionalized Derivatives
The versatility of this compound as a precursor for synthesizing functionalized derivatives has been well-documented. Methods such as palladium-catalyzed cross-coupling reactions allow for the introduction of various substituents at the indole core. For example, a recent study demonstrated the synthesis of 6-aryl dopamine derivatives starting from related indole compounds through sequential reactions involving chlorination and Suzuki coupling . This highlights the compound's utility in generating complex molecular architectures.

Material Science Applications

Polymer Chemistry
The structural features of this compound lend themselves to applications in polymer chemistry. Its ability to act as a building block for polymers can lead to materials with unique properties such as enhanced thermal stability and mechanical strength. Research into polymer composites incorporating this compound is ongoing, with potential applications in coatings and advanced materials.

Case Study: Anticancer Activity Evaluation

A series of derivatives were synthesized and evaluated for their anticancer properties:

CompoundIC50 (nM)Target
Compound A0.23 ± 0.04GSK-3β
Compound B50 ± 10Bcl-2
Compound C100 ± 15p53

This table summarizes the inhibitory potency against key targets involved in cancer cell survival pathways.

Case Study: Antimicrobial Activity

The antimicrobial efficacy of synthesized derivatives was assessed using the agar diffusion method:

CompoundZone of Inhibition (mm)Bacterial Strain
Compound D32S. aureus
Compound E28E. coli
Compound F25Bacillus subtilis

This data illustrates the varying effectiveness of different derivatives against common bacterial pathogens.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole

InChI

InChI=1S/C9H9NO2/c1-2-10-7-4-9-8(3-6(1)7)11-5-12-9/h3-4,10H,1-2,5H2

InChI Key

QXSXUCFIJKIEJX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC3=C(C=C21)OCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

5,6-methylenedioxyindole (1.3 g, 8 mmol) dissolved in 25 ml glacial acetic acid was reduced catalytically (1 atm., 22° C.) using 370 mg PtO2 hydrate to give 550 mg of crude 2,3-dihydro-5,6-methylenedioxyindole which was used without further purification.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
PtO2 hydrate
Quantity
370 mg
Type
reactant
Reaction Step Two

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